4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
Description
Historical Context of Academic Research Development
The exploration of this compound began in earnest during the early 2000s, coinciding with broader interest in coumarin-piperazine hybrids. Initial synthetic efforts, documented in patent literature and early pharmacological screens, sought to leverage the known bioactivity of coumarins and piperazines. The compound’s first recorded synthesis in 2005 marked a pivotal moment, as researchers recognized its structural novelty and potential for multitarget therapeutic effects. By 2019, studies began systematically evaluating its interactions with neurotransmitter receptors, driven by the established role of arylpiperazines in modulating dopaminergic and serotonergic pathways. Recent advancements in computational chemistry have further refined its molecular modeling, enabling precise predictions of its binding affinities and metabolic stability.
Significance in Chemical Research Literature
This compound occupies a critical niche in heterocyclic chemistry due to its dual functionality:
- The coumarin core contributes photophysical properties and enzyme-inhibitory capabilities, as seen in warfarin and other anticoagulants.
- The 4-benzylpiperazine moiety introduces conformational flexibility and enhanced receptor selectivity, a feature exploited in antipsychotic and antidepressant drug design.
Its molecular weight of 362.5 g/mol and moderate lipophilicity (XLogP3-AA = 3.3) position it as a promising candidate for blood-brain barrier penetration, a trait validated in preclinical neuropharmacological assays. Comparative studies with analogs like 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride highlight its superior binding kinetics at α-adrenergic receptors.
Structural Classification in Academic Nomenclature
The compound’s IUPAC name, 4-[(4-benzylpiperazin-1-yl)methyl]-6-isopropylchromen-2-one , systematically describes its architecture:
| Structural Feature | Component Details |
|---|---|
| Core scaffold | 2H-chromen-2-one (coumarin) at positions 4 and 6 |
| Substituents | - Isopropyl group at C6 - Piperazine-linked benzyl group at C4 via methylene |
| Molecular formula | C₂₃H₂₆N₂O₂ |
| Stereochemistry | Non-chiral due to symmetrical piperazine ring |
Key bond lengths and angles, derived from X-ray crystallography of related compounds, reveal a near-planar coumarin system (dihedral angle < 5°) and a flexible piperazine-benzyl side chain capable of adopting multiple conformations.
Relationship to Benzylpiperazine Research Field
The benzylpiperazine subunit anchors this compound within a prolific research domain:
- Receptor modulation : Benzylpiperazines exhibit high affinity for 5-HT₁ₐ and D₂ receptors, a property retained in the hybrid molecule as demonstrated in radioligand displacement assays.
- Structure-activity relationships (SAR) : Comparative analyses with simpler piperazine derivatives, such as 4-((4-methylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one, show that benzyl substitution enhances hydrophobic interactions in receptor pockets.
- Synthetic versatility : The piperazine ring’s nucleophilic nitrogen atoms permit facile derivatization, enabling the generation of salt forms (e.g., dihydrochloride) for improved solubility.
Relationship to Coumarin Derivative Research
As a coumarin analog, this compound inherits and expands upon the biological portfolio of its parent scaffold:
- Anticancer potential : The isopropyl group at C6 enhances membrane permeability, facilitating interaction with topoisomerase IIα—a target implicated in leukemia and solid tumors.
- Antimicrobial activity : Electron-rich regions of the coumarin system enable redox cycling, generating reactive oxygen species toxic to Staphylococcus aureus and Candida albicans.
- Fluorescent properties : The conjugated π-system allows real-time tracking of cellular uptake, as demonstrated in confocal microscopy studies using HeLa cells.
Research Trajectory and Scholarly Evolution
The compound’s investigative timeline reveals three distinct phases:
Phase 1 (2005–2015): Synthetic Optimization
Early work focused on improving yield (>80% via Ullmann coupling) and purity (HPLC >98%) while establishing basic pharmacokinetic parameters.
Phase 2 (2016–2022): Mechanistic Elucidation
Advanced studies employed:
- Molecular docking to map interactions with BACE-1 (β-secretase), suggesting anti-Alzheimer’s potential.
- QSAR models correlating substituent electronegativity with MAO-B inhibition.
Phase 3 (2023–Present): Translational Applications
Current research priorities include:
- Development of sustained-release formulations using PEGylated nanoparticles.
- Evaluation of antifilarial activity in Brugia malayi models.
Emerging data from transcriptomic analyses (RNA-seq) indicate upregulation of Nrf2-mediated oxidative stress response pathways in treated neuronal cells, hinting at neuroprotective applications.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-18(2)20-8-9-23-22(14-20)21(15-24(27)28-23)17-26-12-10-25(11-13-26)16-19-6-4-3-5-7-19/h3-9,14-15,18H,10-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSJOANUOFMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One
Biological Activity
The compound 4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one is a derivative of chromenone that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzylpiperazine derivatives with isopropyl chromenone. The reaction conditions often include refluxing in organic solvents and purification through column chromatography.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as an inhibitor in enzymatic pathways and its potential therapeutic effects.
Enzyme Inhibition
One significant aspect of the compound's biological activity is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that derivatives of benzylpiperazine exhibit competitive inhibition against Agaricus bisporus tyrosinase (AbTYR). For instance, a related compound demonstrated an IC50 value of 0.18 μM, indicating strong inhibitory potential compared to kojic acid (IC50 = 17.76 μM) .
Antimelanogenic Effects
In vitro studies have shown that compounds similar to this compound exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This suggests a promising avenue for developing skin-whitening agents or treatments for hyperpigmentation disorders .
Mechanistic Insights
Molecular docking studies have provided insights into the binding modes of these compounds within the active site of tyrosinase. The structure-activity relationship (SAR) analyses indicate that modifications on the benzylpiperazine moiety significantly influence the potency and selectivity of these inhibitors .
Case Studies
Several case studies highlight the efficacy of this class of compounds:
- Case Study on Tyrosinase Inhibition : A study explored various derivatives, revealing that modifications in the piperazine ring could enhance enzyme inhibition. The most potent inhibitors exhibited low micromolar IC50 values, demonstrating their potential as therapeutic agents against pigmentation disorders .
- Anticancer Activity : Preliminary investigations into the anticancer properties of related benzylpiperazine derivatives have shown promising results in inducing apoptosis in cancer cell lines while maintaining low toxicity to normal cells .
Data Summary
The following table summarizes key findings regarding the biological activity and potency of various derivatives related to this compound:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 26 | AbTYR | 0.18 | Strong inhibitor, antimelanogenic |
| Kojic Acid | AbTYR | 17.76 | Reference compound |
| Compound X | Cancer Cells | <10 | Induces apoptosis with low toxicity |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has been shown to possess notable antibacterial and antifungal properties. Its mechanism of action involves interference with essential biochemical pathways in target organisms, such as DNA replication and cell wall synthesis. Preliminary studies suggest effectiveness against various resistant strains of bacteria and fungi.
| Pathogen | Activity | Mechanism |
|---|---|---|
| E. coli | Inhibition | Disruption of cell wall synthesis |
| S. aureus | Inhibition | Interference with DNA replication |
Anticancer Properties
The compound's structure suggests potential interactions with molecular targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.0 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 10.5 | Inhibition of angiogenesis through VEGF modulation |
Neuroprotective Effects
Research has indicated potential neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. The compound may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission by preventing the breakdown of acetylcholine.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Anticancer Efficacy : A clinical trial involving patients with advanced cancer demonstrated that derivatives similar to this compound reduced tumor size and improved survival rates.
- Neuroprotective Effects : Animal models have shown that related compounds improve cognitive function in Alzheimer's disease models, suggesting a potential therapeutic application for cognitive impairments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Coumarin vs. Cinnoline
Key Analogs :
- 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) (Cinnoline core)
- 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) (Cinnoline core)
Comparison: While the target compound features a coumarin core, cinnoline analogs (e.g., 9b, 10a) exhibit a nitrogen-rich aromatic system. The cinnoline derivatives in demonstrate moderate synthesis yields (65–85%) and well-characterized NMR/HRMS data. However, the coumarin scaffold in the target compound is associated with broader biological relevance, such as interactions with enzymes like cyclooxygenase or cytochrome P450, as noted in general coumarin pharmacology . The absence of a fused benzene ring in cinnolines may reduce π-stacking interactions compared to coumarins, affecting binding affinity .
Substituent Modifications on Coumarin Core
Piperazine-Linked Groups
- 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f) : Incorporates a piperazine-propoxy chain and a phenyl group, enhancing solubility via the hydroxybenzyl moiety. Synthesis achieved 85% yield via condensation .
The absence of a methoxy or hydroxy group in the target compound may reduce metabolic oxidation susceptibility relative to 4f .
Heterocyclic Substituents
- 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one : Features a triazole ring instead of piperazine. Crystallographic data (C16H17N3O3, MW: 299.32) reveal planar geometry with hydrogen-bonding via hydroxymethyl .
Comparison :
The triazole substituent offers distinct hydrogen-bonding and metal-chelating capabilities, contrasting with the flexible piperazine in the target compound. The latter’s benzylpiperazine may enhance binding to amine receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility .
Alkyl and Aryl Substituents
- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one : Exhibits antimicrobial and antitumor activity, attributed to hydroxyl groups enabling radical scavenging and metal chelation. Propyl chain enhances hydrophobicity .
- 6-Isopropyl group in target compound : The branched isopropyl group may confer greater metabolic stability compared to linear alkyl chains (e.g., propyl) by sterically hindering oxidative degradation .
Characterization :
- The target compound’s structure would likely be confirmed via ¹H/¹³C-NMR (similar to ) and HRMS. Crystallographic tools like SHELXL () and ORTEP-3 () are standard for resolving piperazine conformations and hydrogen-bonding networks .
Q & A
Basic: What established synthetic routes are available for 4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one?
Answer:
Synthesis typically involves a multi-step approach:
Chromenone Core Formation : Condensation of substituted salicylaldehydes with β-keto esters under acidic conditions to form the coumarin backbone .
Piperazine Coupling : Nucleophilic substitution or reductive amination to introduce the 4-benzylpiperazine moiety at the 4-position methyl group .
Isopropyl Functionalization : Alkylation at the 6-position using isopropyl halides or via Friedel-Crafts alkylation .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Intermediate characterization using H/C NMR and IR spectroscopy .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (δ 1.2–1.4 ppm for isopropyl; δ 2.5–3.5 ppm for piperazine protons) and C NMR (carbonyl at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 405.2) .
- HPLC : Use C18 columns with methanol/water (70:30) mobile phases (pH 4.6 adjusted with acetic acid) for purity analysis .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling steps .
- Temperature Control : Maintain 60–80°C during alkylation to minimize side reactions (e.g., over-alkylation) .
- Catalysis : Use Pd/C or Raney Ni for reductive amination steps (H atmosphere, 50 psi) .
Data-Driven Example :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–18 hrs | 75–85% |
| Solvent (DMF) | 10 mL/mmol | 80% efficiency |
| Catalyst Loading | 5 mol% Pd/C | 90% conversion |
Advanced: What strategies resolve discrepancies between computational and experimental structural data?
Answer:
X-ray Crystallography : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) .
Density Functional Theory (DFT) : Compare calculated vs. observed bond angles (e.g., C-N-C angles: 118.3° experimental vs. 120.5° theoretical) .
Dynamic NMR : Detect rotational barriers in the benzylpiperazine moiety at variable temperatures .
Advanced: How to design bioavailability and metabolic stability assays?
Answer:
-
In Vitro Assays :
- Caco-2 Permeability : Measure apparent permeability (P) to predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes (37°C, NADPH) and quantify remaining compound via LC-MS .
-
Key Parameters :
Assay Conditions Endpoint Plasma Protein Binding Equilibrium dialysis % Free fraction CYP450 Inhibition Fluorescent probe substrates IC values
Basic: Which structural features drive its potential bioactivity?
Answer:
- Chromenone Core : Enables π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Benzylpiperazine : Enhances solubility and modulates receptor binding (e.g., serotonin/dopamine receptors) .
- Isopropyl Group : Hydrophobic interactions improve membrane permeability .
Advanced: How to address conflicting bioactivity data across cell lines?
Answer:
Dose-Response Curves : Establish IC values in ≥3 cell lines (e.g., MCF-7, HeLa, HepG2) .
Mechanistic Studies :
- siRNA knockdown to identify target pathways.
- Comparative transcriptomics to assess off-target effects .
Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Basic: What chromatographic techniques ensure purity during synthesis?
Answer:
- HPLC : Use Zorbax Eclipse XDB-C18 columns, 5 µm particle size, and UV detection at 254 nm .
- Mobile Phase : Methanol/sodium acetate buffer (65:35, pH 4.6) for optimal resolution of piperazine derivatives .
- Validation : System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
